Technical Guide: Chemical Properties of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride
Technical Guide: Chemical Properties of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, proposed synthesis and analytical methodologies, and safety information. The data presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.
Physicochemical Properties
Quantitative data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its free base, 4-((Dimethylamino)methyl)benzoic acid, are summarized below. It is important to note that experimental data for the hydrochloride salt is limited in publicly available literature.
Table 1: Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | 4-((Dimethylamino)methyl)benzoic acid hydrochloride | [1] |
| CAS Number | 17847-26-6 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 215.68 g/mol | [1][2] |
| Canonical SMILES | CN(C)CC1=CC=C(C=C1)C(=O)O.Cl | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Compound | Reference |
| Purity | ≥ 95% | 4-((Dimethylamino)methyl)benzoic acid hydrochloride | [1] |
| Form | Solid | 4-((Dimethylamino)methyl)benzoic acid hydrochloride | [3] |
| Storage | Room temperature | 4-((Dimethylamino)methyl)benzoic acid hydrochloride | [2] |
| Molecular Weight | 179.22 g/mol | 4-((Dimethylamino)methyl)benzoic acid (free base) | [4][5] |
| CAS Number | 18364-71-1 | 4-((Dimethylamino)methyl)benzoic acid (free base) | [4][6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride are not extensively documented. Therefore, plausible methodologies based on general organic chemistry principles are proposed below.
Proposed Synthesis of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride
A potential synthetic route to 4-((Dimethylamino)methyl)benzoic acid hydrochloride is via the nucleophilic substitution of a suitable starting material, such as methyl 4-(bromomethyl)benzoate, with dimethylamine, followed by hydrolysis of the ester and salt formation.
Step 1: Synthesis of Methyl 4-((dimethylamino)methyl)benzoate
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Dissolve methyl 4-(bromomethyl)benzoate in a suitable aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C using an ice bath.
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Slowly add a solution of dimethylamine (e.g., 2 M in THF) in excess (approximately 2-3 equivalents) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
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Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis and Salt Formation
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Dissolve the purified methyl 4-((dimethylamino)methyl)benzoate in a mixture of methanol and water.
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Add an excess of a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
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Remove the methanol under reduced pressure.
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Acidify the aqueous solution with hydrochloric acid (HCl) to a pH of approximately 1-2.
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The product, 4-((Dimethylamino)methyl)benzoic acid hydrochloride, should precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: Proposed workflow for the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.
Proposed Analytical Methodology
The characterization and purity assessment of the synthesized 4-((Dimethylamino)methyl)benzoic acid hydrochloride can be performed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the nitrogen, and the methyl protons of the dimethylamino group.
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¹³C NMR: The spectrum should display distinct signals for the carboxylic acid carbon, the aromatic carbons, the methylene carbon, and the methyl carbons.
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Mass Spectrometry (MS):
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Use electrospray ionization (ESI) in positive ion mode to confirm the molecular weight of the free base cation [M+H]⁺.
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High-Performance Liquid Chromatography (HPLC):
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Assess the purity of the compound using a reverse-phase C18 column with a suitable mobile phase, such as a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid. Detection can be performed using a UV detector at a wavelength determined by the UV absorbance maximum of the compound.
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Safety and Handling
The safety information for 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its free base indicates potential hazards.
Table 3: GHS Hazard Statements
| Compound | Hazard Statements | Reference |
| 4-((Dimethylamino)methyl)benzoic acid hydrochloride | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7] |
| 4-((Dimethylamino)methyl)benzoic acid (free base) | H318: Causes serious eye damage | [4] |
Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a tightly closed container in a dry and cool place.
Logical Relationships
The following diagram illustrates the structural relationship between 4-((Dimethylamino)methyl)benzoic acid hydrochloride, its free base, and potential synthetic precursors.
Caption: Relationship between the hydrochloride salt, its free base, and synthetic precursors.
References
- 1. 4-[(Dimethylamino)methyl]benzoic acid hydrochloride 95% | CAS: 17847-26-6 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Benzoic acid, 4-[(dimethylamino)methyl]-, hydrochloride (1… [cymitquimica.com]
- 4. 4-[(Dimethylamino)methyl]benzoic acid | C10H13NO2 | CID 826319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-[(DIMETHYLAMINO)METHYL]BENZOIC ACID | 18364-71-1 [chemicalbook.com]
- 7. 4-[(Methylamino)methyl]benzoic acid hydrochloride | C9H12ClNO2 | CID 13922255 - PubChem [pubchem.ncbi.nlm.nih.gov]
